![molecular formula C16H14N2OS2 B5035389 3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

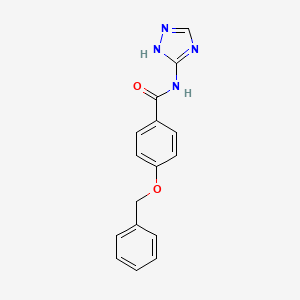

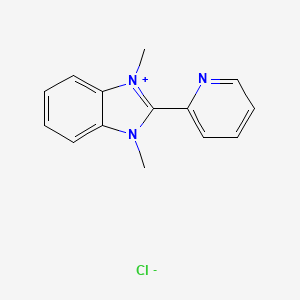

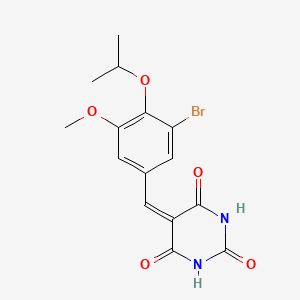

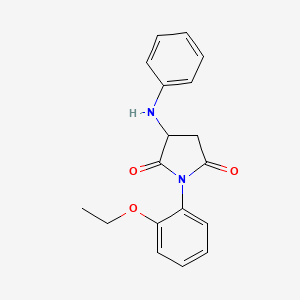

The synthesis and investigation of thieno[2,3-d]pyrimidin derivatives, including compounds structurally related to "3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone," have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds are notable for their diverse chemical and physical properties, contributing to their relevance in synthetic and medicinal chemistry.

Synthesis Analysis

Synthetic approaches to thieno[2,3-d]pyrimidin derivatives often involve multistep reactions, including the condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate, leading to diastereoselective syntheses with varied stereochemical outcomes based on the orientations of exocyclic and endocyclic groups (Kumar et al., 2010).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by their planarity and the presence of a thienopyrimidin core, which influences their chemical reactivity and interaction with biological targets. The crystal structure analysis of related compounds reveals details about molecular conformations, hydrogen bonding, and intermolecular interactions (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo various chemical reactions, including cyclization, condensation with aromatic amines, and interactions with electrophiles, yielding a diverse array of heterocyclic compounds with potential antimicrobial and anticancer activities (Harutyunyan et al., 2015).

Wirkmechanismus

Target of Action

It is a heterocyclic compound that is known to inhibit a variety of enzymes . These enzymes could potentially be its primary targets.

Mode of Action

As an enzyme inhibitor, it likely interacts with its target enzymes and alters their function, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the pathways regulated by the enzymes it targets .

Result of Action

As an enzyme inhibitor, it is likely to alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-10(19)11(2)21-16-14-13(12-6-4-3-5-7-12)8-20-15(14)17-9-18-16/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWUVGXDPCSIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)

![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035359.png)

![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)

![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)